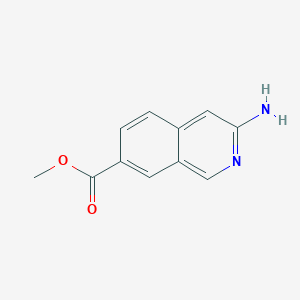
Methyl 3-amino-7-isoquinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-7-isoquinolinecarboxylate: is a chemical compound with the molecular formula C₁₁H₉NO₂. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with isoquinoline or its derivatives.
Reaction Conditions: The compound can be synthesized through a series of reactions involving nitration, reduction, and esterification. The specific conditions, such as temperature, pressure, and catalysts, depend on the chosen synthetic route.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: After synthesis, the compound undergoes purification processes to remove impurities and achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various reagents, such as halogens and alkyl halides, are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as this compound oxide.
Reduction Products: Reduction can produce compounds like this compound hydride.
Substitution Products: Substitution reactions can result in derivatives with different functional groups.
科学研究应用
Chemistry: Methyl 3-amino-7-isoquinolinecarboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules. Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which Methyl 3-amino-7-isoquinolinecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Methyl 3-isoquinolinecarboxylate: A closely related compound with a similar structure but lacking the amino group.
Methyl 3-quinolinecarboxylate: Another isoquinoline derivative with a different substitution pattern.
Uniqueness: Methyl 3-amino-7-isoquinolinecarboxylate is unique due to the presence of the amino group at the 3-position, which influences its chemical reactivity and biological activity.
属性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
methyl 3-aminoisoquinoline-7-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-3-2-7-5-10(12)13-6-9(7)4-8/h2-6H,1H3,(H2,12,13) |
InChI 键 |
ZAWBZNDKSSWHLT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=CN=C(C=C2C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















